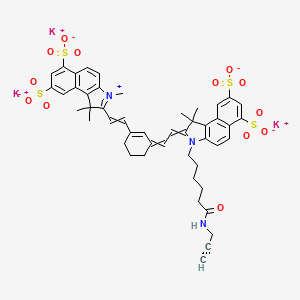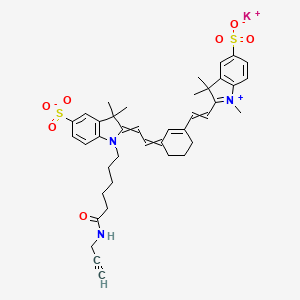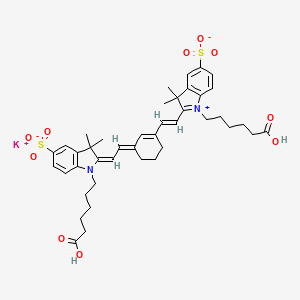
T-10106
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
T-10106 is a novel potent PPARγ antagonist with much improved drug-like properties and promising pharmacokinetic profile.
Applications De Recherche Scientifique
Luminescent Probes and Sensors for Temperature
Luminescent probes and sensors, including those like T-10106, play a crucial role in measuring temperature in various scientific fields. These sensors are considered attractive alternatives to conventional thermometers for sensing and on-line monitoring of temperature. They are designed in various formats, including molecular probes, nanomaterials, bulk materials, and polymeric matrices for immobilizing temperature-sensitive probes (Wang, Wolfbeis, & Meier, 2013).
Terrestrial Laser Scanning in Earth Science
Advanced remote sensing technologies, such as terrestrial laser scanning (TLS), have revolutionized Earth sciences, impacting fields like spectral and structural geology, seismology, and glaciology. TLS units, possibly including T-10106 technology, have become common tools in these studies, offering high spatial and temporal resolution data (Telling, Lyda, Hartzell, & Glennie, 2017).
The T-Sensor in Microfluidic Channels
The T-sensor, potentially involving T-10106, is a microfluidic chemical measurement device used in scientific research. It allows for continuous measurement of analyte concentrations through optical monitoring of interdiffusion in microfabricated channels. This technology is crucial for rapid and accurate analysis in various scientific applications (Kamholz, Weigl, Finlayson, & Yager, 1999).
Theory-Guided Data Science in Scientific Discovery
Theory-guided data science (TGDS), possibly utilizing tools like T-10106, leverages scientific knowledge to enhance data science models in scientific discovery. TGDS aims to introduce scientific consistency for learning generalizable models and is gaining prominence in fields like quantum chemistry and climate science (Karpatne et al., 2016).
Terrestrial Laser Scanning of Rock Slope Instabilities
TLS technology, potentially involving T-10106, is critical in characterizing and monitoring rock slope instabilities. It provides high-accuracy 3D terrain information, enhancing our understanding of rock slope behavior and evolution (Abellán et al., 2014).
Terahertz Wave Imaging in Biotechnology
Terahertz (THz) science, potentially involving T-10106, has significant applications in biotechnology, particularly in imaging, medical diagnosis, and environmental control. Despite being in its infancy, THz research is expected to transform imaging and other interdisciplinary fields (Zhang, 2002).
WhatsApp in Scientific Research Methods Education
Mobile technologies like WhatsApp, guided by activity theory, have been effectively used in educational courses on Scientific Research Methods. Such applications support blended learning environments and enhance students' knowledge management (Barhoumi, 2015).
Propriétés
Nom du produit |
T-10106 |
|---|---|
Formule moléculaire |
C31H36F3N3O5 |
Poids moléculaire |
587.6402 |
Nom IUPAC |
(E)-2-(2-((4-Methoxy-2-(trifluoromethyl)quinolin-6-yl)methoxy)-5-(2-(4-methylpiperazin-1-yl)ethoxy)benzylidene)pentanoic acid |
InChI |
InChI=1S/C31H36F3N3O5/c1-4-5-22(30(38)39)17-23-18-24(41-15-14-37-12-10-36(2)11-13-37)7-9-27(23)42-20-21-6-8-26-25(16-21)28(40-3)19-29(35-26)31(32,33)34/h6-9,16-19H,4-5,10-15,20H2,1-3H3,(H,38,39)/b22-17+ |
Clé InChI |
RDDBKDYZBFBAQD-OQKWZONESA-N |
SMILES |
CCC/C(C(O)=O)=C\C1=CC(OCCN2CCN(C)CC2)=CC=C1OCC3=CC=C4N=C(C(F)(F)F)C=C(OC)C4=C3 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
T-10106; T 10106; T10106 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








